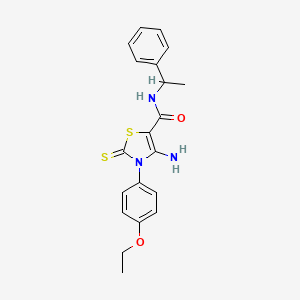![molecular formula C24H17ClF3N3O3 B11129330 2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11129330.png)
2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a chlorophenyl group and a trifluoromethylphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as benzil, under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoxaline core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Trifluoromethylphenyl Group: The final step involves the acylation of the intermediate with 3-(trifluoromethyl)phenylacetic acid or its derivatives under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular processes.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent, pending further research and clinical trials.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s quinoxaline core and substituents allow it to bind to specific sites on proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding pockets. The exact pathways and molecular targets depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar compounds to 2-{1-[(4-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide include other quinoxaline derivatives and compounds with similar functional groups. Some examples are:
Quinoxaline-2-carboxamide: A simpler quinoxaline derivative with potential biological activity.
4-chlorobenzoylquinoxaline: A compound with a similar chlorophenyl substitution but lacking the trifluoromethylphenyl group.
Trifluoromethylphenylquinoxaline: A compound with a similar trifluoromethylphenyl substitution but lacking the chlorophenyl group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H17ClF3N3O3 |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
2-[1-(4-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H17ClF3N3O3/c25-16-10-8-14(9-11-16)23(34)31-19-7-2-1-6-18(19)30-22(33)20(31)13-21(32)29-17-5-3-4-15(12-17)24(26,27)28/h1-12,20H,13H2,(H,29,32)(H,30,33) |
InChI Key |
ZOQOEPYUBPMBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B11129257.png)
![2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11129260.png)
![7-Bromo-1-(3-chlorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129266.png)
![(5Z)-2-imino-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11129268.png)
![5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-morpholino-1,3-thiazol-4-one](/img/structure/B11129278.png)
![1-(2-Fluorophenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129283.png)
![2-(2-Methylpropyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11129284.png)

![2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11129296.png)
![3-chloro-N-cyclohexyl-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11129303.png)
![N-[2-(4-Methoxyphenyl)-2-oxoethyl]-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxamide](/img/structure/B11129309.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B11129315.png)
![7-Chloro-1-phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129317.png)
![N-(4-Methoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11129321.png)
